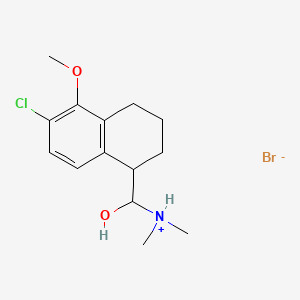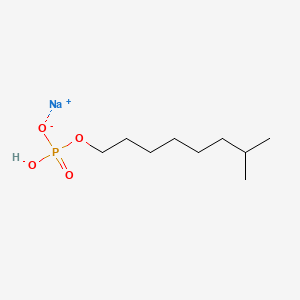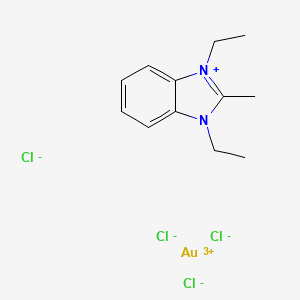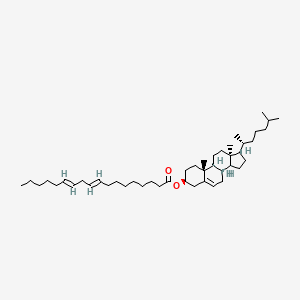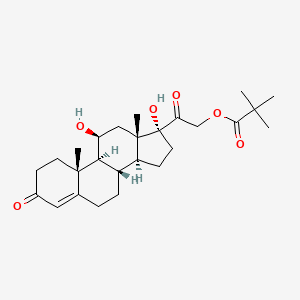
Decanamide, N-(8-ethoxy-5-quinolylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decanamide, N-(8-ethoxy-5-quinolylsulfonyl)- is a chemical compound with the molecular formula C20H28N2O4S. It is known for its unique structure, which includes a quinoline ring substituted with an ethoxy group and a sulfonyl group attached to a decanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Decanamide, N-(8-ethoxy-5-quinolylsulfonyl)- typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of reactions starting from aniline derivatives. The ethoxy group is introduced via an ethylation reaction.
Sulfonylation: The quinoline derivative is then subjected to sulfonylation using sulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification techniques such as recrystallization and chromatography are crucial for obtaining high-quality products .
Analyse Des Réactions Chimiques
Types of Reactions
Decanamide, N-(8-ethoxy-5-quinolylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy and sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium ethoxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
Decanamide, N-(8-ethoxy-5-quinolylsulfonyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline structure.
Medicine: Studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Decanamide, N-(8-ethoxy-5-quinolylsulfonyl)- involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzymatic activity. These interactions can trigger various cellular pathways, resulting in the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(8-methoxy-5-quinolylsulfonyl)aziridine: Similar structure but with a methoxy group instead of an ethoxy group.
N-isobutyl decanamide: Structurally related but lacks the quinoline ring.
Uniqueness
Decanamide, N-(8-ethoxy-5-quinolylsulfonyl)- is unique due to its combination of a quinoline ring with an ethoxy group and a sulfonyl group attached to a decanamide chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
97658-06-5 |
|---|---|
Formule moléculaire |
C21H30N2O4S |
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
N-(8-ethoxyquinolin-5-yl)sulfonyldecanamide |
InChI |
InChI=1S/C21H30N2O4S/c1-3-5-6-7-8-9-10-13-20(24)23-28(25,26)19-15-14-18(27-4-2)21-17(19)12-11-16-22-21/h11-12,14-16H,3-10,13H2,1-2H3,(H,23,24) |
Clé InChI |
PCZDTHHOBRIYOT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)NS(=O)(=O)C1=C2C=CC=NC2=C(C=C1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


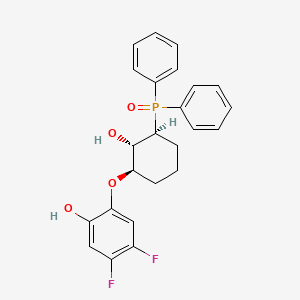
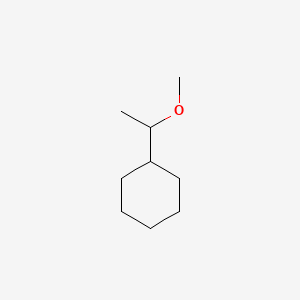

![Ethyl 2-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4-methylpentanoate](/img/structure/B13786347.png)
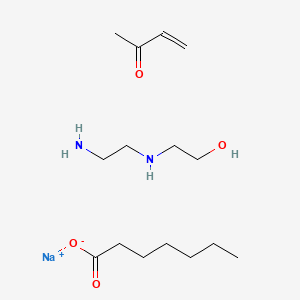
![4-Methyl-1-[3,4-(methylenebisoxy)phenyl]-1-penten-3-one](/img/structure/B13786367.png)


